molecular formula C30H36N6NiS2 B12554715 Nickel(2+) thiocyanate--2,4-dimethylpyridine (1/2/4) CAS No. 143500-93-0

Nickel(2+) thiocyanate--2,4-dimethylpyridine (1/2/4)

Cat. No.: B12554715
CAS No.: 143500-93-0
M. Wt: 603.5 g/mol
InChI Key: HEXSNUQOAWOFTL-UHFFFAOYSA-L
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Description

Nickel(2+) thiocyanate–2,4-dimethylpyridine (1/2/4) is a coordination compound that consists of nickel(2+) ions, thiocyanate ions, and 2,4-dimethylpyridine ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

Nickel(2+) thiocyanate–2,4-dimethylpyridine (1/2/4) can be synthesized through a salt metathesis reaction. This involves the reaction of methanolic solutions of potassium thiocyanate and nickel(2+) perchlorate hexahydrate. The precipitated potassium perchlorate is filtered off to yield a solution of nickel(2+) thiocyanate. Upon removal of the methanol, a pure microcrystalline powder of nickel(2+) thiocyanate is obtained .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Nickel(2+) thiocyanate–2,4-dimethylpyridine (1/2/4) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state.

    Reduction: Reduction reactions can alter the nickel ion’s oxidation state, affecting the compound’s properties.

    Substitution: Ligand substitution reactions can occur, where the 2,4-dimethylpyridine ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(3+) complexes, while reduction may produce nickel(1+) compounds. Substitution reactions result in new coordination compounds with different ligands.

Scientific Research Applications

Nickel(2+) thiocyanate–2,4-dimethylpyridine (1/2/4) has several scientific research applications, including:

    Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as coordination polymers and metal-organic frameworks.

Mechanism of Action

The mechanism by which Nickel(2+) thiocyanate–2,4-dimethylpyridine (1/2/4) exerts its effects involves its ability to coordinate with various ligands and substrates. The nickel ion’s coordination environment can influence the compound’s reactivity and interactions with other molecules. Molecular targets and pathways involved include metal-ligand coordination, electron transfer processes, and interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Nickel(2+) bromide: Similar coordination properties but different anionic ligands.

    Nickel(2+) chloride: Shares similar structural features but with chloride ions instead of thiocyanate.

    Nickel(2+) iodide: Another related compound with iodide ions as the anionic ligands.

Uniqueness

Nickel(2+) thiocyanate–2,4-dimethylpyridine (1/2/4) is unique due to the presence of thiocyanate and 2,4-dimethylpyridine ligands, which impart distinct structural and chemical properties

Properties

CAS No.

143500-93-0

Molecular Formula

C30H36N6NiS2

Molecular Weight

603.5 g/mol

IUPAC Name

2,4-dimethylpyridine;nickel(2+);dithiocyanate

InChI

InChI=1S/4C7H9N.2CHNS.Ni/c4*1-6-3-4-8-7(2)5-6;2*2-1-3;/h4*3-5H,1-2H3;2*3H;/q;;;;;;+2/p-2

InChI Key

HEXSNUQOAWOFTL-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=NC=C1)C.CC1=CC(=NC=C1)C.CC1=CC(=NC=C1)C.CC1=CC(=NC=C1)C.C(#N)[S-].C(#N)[S-].[Ni+2]

Origin of Product

United States

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